molecular formula C19H15N3O4 B2649829 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide CAS No. 899745-48-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide

Cat. No.: B2649829
CAS No.: 899745-48-3
M. Wt: 349.346
InChI Key: JFHIBEWKTGHOJF-SOFGYWHQSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzodioxole ring and a phthalazinone moiety, connected through a propenamide linker. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Phthalazinone Moiety: The phthalazinone moiety is usually prepared by the condensation of phthalic anhydride with hydrazine, followed by oxidation.

    Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the phthalazinone derivative through a propenamide linker. This can be achieved using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalazinone moiety, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Amide or thioamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest possible applications in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity or receptor binding is beneficial.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the phthalazinone moiety, making it less complex.

    N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide: Lacks the benzodioxole ring, which may affect its biological activity.

Uniqueness

The uniqueness of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]prop-2-enamide lies in its combination of the benzodioxole ring and phthalazinone moiety. This dual functionality allows for a broader range of chemical reactions and potential biological activities compared to its simpler analogs.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(8-6-12-5-7-16-17(9-12)26-11-25-16)20-10-15-13-3-1-2-4-14(13)19(24)22-21-15/h1-9H,10-11H2,(H,20,23)(H,22,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHIBEWKTGHOJF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NNC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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